alpha-D-Ribofuranose structure and stereochemistry
alpha-D-Ribofuranose structure and stereochemistry
An In-depth Technical Guide to the Structure and Stereochemistry of alpha-D-Ribofuranose
Introduction
alpha-D-Ribofuranose, a key pentose (B10789219) sugar, is a fundamental building block of various essential biomolecules, most notably Ribonucleic Acid (RNA). Its specific three-dimensional structure and stereochemical configuration are critical to its biological function, influencing the helical structure of RNA and its interactions with proteins and other nucleic acids. This guide provides a detailed examination of the structural and stereochemical properties of alpha-D-Ribofuranose, intended for researchers, scientists, and professionals in the field of drug development.
Molecular Structure
alpha-D-Ribofuranose is a monosaccharide with the chemical formula C₅H₁₀O₅.[1][2] It exists as a five-membered ring structure, referred to as a furanose ring, which is formed through an intramolecular hemiacetal linkage. This cyclization occurs when the hydroxyl group on the fourth carbon (C4') of the open-chain form of D-ribose attacks the aldehyde group at the first carbon (C1').[3][4]
The atoms of the furanose ring are numbered starting from the anomeric carbon (C1'), which is the carbon that was part of the aldehyde group in the linear form. The numbering proceeds around the ring to C4', with the fifth carbon (C5') existing as a -CH₂OH group attached to C4'.
Stereochemistry
The stereochemistry of alpha-D-Ribofuranose is precisely defined by the spatial arrangement of its substituent groups. The designations "alpha (α)" and "D" are crucial for distinguishing it from its various stereoisomers.
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The "D" Configuration : The "D" designation refers to the configuration at the stereocenter furthest from the anomeric carbon, which is C4'.[3] In the Fischer projection of the linear form of D-ribose, the hydroxyl group on this carbon is on the right side, analogous to D-glyceraldehyde.[3]
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The "alpha (α)" Anomer : The formation of the cyclic furanose ring creates a new chiral center at C1', the anomeric carbon. This gives rise to two possible isomers, or anomers, designated as alpha (α) and beta (β).[3] In the Haworth projection of alpha-D-Ribofuranose, the hydroxyl group on the anomeric carbon (C1') is oriented on the opposite side of the ring plane from the C5' -CH₂OH group.[5][6] Specifically, the anomeric -OH is directed downwards.
Haworth Projection
The Haworth projection is a common way to represent the cyclic structure of monosaccharides. For alpha-D-Ribofuranose, the five-membered furanose ring is depicted as a planar pentagon. The key features are:
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The anomeric carbon (C1') is on the right.
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The ring oxygen is at the top.
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The hydroxyl group at C1' is below the plane of the ring (alpha position).[5]
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The hydroxyl groups at C2' and C3' are also below the plane of the ring.
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The -CH₂OH group at C4' is above the plane of the ring.[5]
Caption: Haworth projection of alpha-D-Ribofuranose.
Ring Conformation
While the Haworth projection is useful, the furanose ring is not planar. It adopts puckered conformations to relieve steric strain. The two primary conformations are the envelope (E) and twist (T) forms.[7][8] In the envelope conformation, one atom is out of the plane of the other four. In the twist conformation, two atoms are displaced on opposite sides of the plane formed by the other three. The specific conformation can be influenced by substituents and the molecular environment.
Quantitative Data
| Property | Value | Source |
| Molecular Formula | C₅H₁₀O₅ | PubChem[1][2] |
| Molecular Weight | 150.13 g/mol | PubChem[2] |
| IUPAC Name | (2S,3R,4S,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol | PubChem[2] |
| XLogP3 | -2 | PubChem[2] |
| Hydrogen Bond Donor Count | 4 | BioPath |
| Hydrogen Bond Acceptor Count | 5 | BioPath |
| Polar Surface Area | 90.2 Ų | PubChem[2] |
Experimental Protocols for Structure Elucidation
The determination of the structure and stereochemistry of carbohydrates like alpha-D-Ribofuranose relies on several key analytical techniques.
X-ray Crystallography
Principle: X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. A beam of X-rays is diffracted by the electrons of the atoms in the crystal, producing a diffraction pattern. Mathematical analysis of this pattern allows for the calculation of the electron density map of the molecule, from which atomic positions, bond lengths, and bond angles can be determined with high accuracy.[9][10]
Methodology:
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Crystallization: A highly pure sample of alpha-D-Ribofuranose is crystallized from a suitable solvent to obtain single crystals of sufficient size and quality.
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Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction patterns are recorded at various orientations using a detector.
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Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using computational methods to generate an initial electron density map.
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Structure Refinement: An atomic model is built into the electron density map and refined to best fit the experimental data, yielding the final, detailed molecular structure.[11]
Caption: Workflow for structure determination via X-ray Crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is a powerful technique for determining the structure of molecules in solution. It is based on the magnetic properties of atomic nuclei. For alpha-D-Ribofuranose, ¹H and ¹³C NMR are particularly informative. Chemical shifts provide information about the electronic environment of each nucleus, while coupling constants reveal connectivity between adjacent atoms and their stereochemical relationships.[2][12]
Methodology:
-
Sample Preparation: A small amount of alpha-D-Ribofuranose is dissolved in a suitable deuterated solvent (e.g., D₂O).
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1D NMR (¹H and ¹³C):
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¹H NMR: Provides information on the number of different types of protons and their connectivity. The chemical shifts and coupling constants of the protons on the furanose ring and the hydroxyl groups are analyzed.
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¹³C NMR: Shows the number of non-equivalent carbon atoms. The chemical shift of the anomeric carbon (C1') is particularly diagnostic for distinguishing between furanose and pyranose forms and between anomers.
-
-
2D NMR (e.g., COSY, HSQC):
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to trace the connectivity through the carbon skeleton.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of ¹H and ¹³C signals.
-
-
Data Interpretation: The complete set of NMR data is analyzed to piece together the full structure, including the ring size, the configuration at the anomeric center (alpha or beta), and the relative stereochemistry of the hydroxyl groups.[1]
Logical Relationships in Ribose Cyclization
D-Ribose in solution exists in equilibrium between its linear aldehyde form and its cyclic furanose and pyranose forms. The formation of alpha-D-Ribofuranose is one of several possible outcomes of this cyclization process.
Caption: Cyclization pathways of D-Ribose.
Conclusion
The structure and stereochemistry of alpha-D-Ribofuranose are defined by its five-membered furanose ring, the "D" configuration at C4', and the "alpha" configuration of the anomeric hydroxyl group at C1'. This specific arrangement is fundamental to its role in the backbone of RNA and other vital biological molecules. The precise three-dimensional structure is elucidated through powerful analytical techniques such as X-ray crystallography and NMR spectroscopy, which provide the detailed atomic-level information necessary for research and drug development.
References
- 1. D-Ribofuranose | C5H10O5 | CID 5779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alpha-D-ribofuranose | C5H10O5 | CID 445894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. en.wikipedia.org [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. homework.study.com [homework.study.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. Conformation of a furanose carbohydrate: an X-ray crystallographic study of methyl 1,2,3,5-tetra-O-acetyl-β-D-galactofuranuronate - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. spectrabase.com [spectrabase.com]
